molecular formula C22H19N7O2 B10912110 N-(1-benzyl-1H-pyrazol-4-yl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(1-benzyl-1H-pyrazol-4-yl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10912110
M. Wt: 413.4 g/mol
InChI Key: SMHKLPWYVCHTNZ-UHFFFAOYSA-N
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Description

N~4~-(1-BENZYL-1H-PYRAZOL-4-YL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that features multiple nitrogen atoms within its structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of pyrazole and isoxazole moieties within the molecule contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(1-BENZYL-1H-PYRAZOL-4-YL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common approach involves the formation of the pyrazole and isoxazole rings through cyclization reactions. For instance, the pyrazole ring can be synthesized via the condensation of hydrazines with 1,3-diketones, while the isoxazole ring can be formed through the reaction of hydroxylamine with β-keto esters .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N~4~-(1-BENZYL-1H-PYRAZOL-4-YL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N~4~-(1-BENZYL-1H-PYRAZOL-4-YL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-(1-BENZYL-1H-PYRAZOL-4-YL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-(1-BENZYL-1H-PYRAZOL-4-YL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of pyrazole and isoxazole rings, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C22H19N7O2

Molecular Weight

413.4 g/mol

IUPAC Name

N-(1-benzylpyrazol-4-yl)-3-methyl-6-(1-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H19N7O2/c1-14-20-18(8-19(26-22(20)31-27-14)16-9-23-28(2)12-16)21(30)25-17-10-24-29(13-17)11-15-6-4-3-5-7-15/h3-10,12-13H,11H2,1-2H3,(H,25,30)

InChI Key

SMHKLPWYVCHTNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CN(N=C3)C)C(=O)NC4=CN(N=C4)CC5=CC=CC=C5

Origin of Product

United States

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